1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone
Description
Properties
CAS No. |
29705-77-9 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-12-7-9(13)8-4-5-10(14-2)11(6-8)15-3/h4-6,12H,7H2,1-3H3 |
InChI Key |
CKCVYNURNIMPNJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydroxyethylamine Intermediate and Hydrogenation
A patented method describes the preparation of the hydrochloride salt of N-methyl-2-(3,4-dimethoxyphenyl)-2-hydroxy-ethylamine as a key intermediate. This intermediate is converted to 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanone by a hydrogenation process under controlled temperature and pressure conditions:
- The reaction mixture containing the hydroxyethylamine salt is heated to approximately 85–100 °C.
- The conversion typically requires prolonged heating for about 20 to 40 hours to ensure complete transformation.
- The hydrogenation step yields the target compound and its salts, which can be isolated and purified accordingly.
This method emphasizes careful control of reaction conditions to achieve high conversion and purity of the product.
Preparation via 3,4-Dimethoxyphenylacetaldehyde Intermediate
Another industrially relevant approach involves the synthesis of 3,4-dimethoxyphenylacetaldehyde, which can be subsequently converted into the target compound:
- Starting from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate, a decarboxylation reaction in aqueous medium produces 3,4-dimethoxyphenylacetaldehyde.
- The aldehyde is extracted using solvents such as ether, alkyl chloride, benzene, or toluene.
- An aldoxime reaction is performed by adding sodium bicarbonate and hydroxylamine hydrochloride directly to the extract.
- Finally, dehydration is achieved by adding a phase-transfer catalyst and alkali under reflux conditions, followed by recrystallization in ethanol to obtain the purified product.
This method stands out for its simplicity, removal of harmful cyanide intermediates, improved yield, and suitability for industrial-scale production.
Friedel-Crafts Acylation and Subsequent Functionalization
A multi-step synthetic route reported in the literature involves:
- Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with 2-methoxybenzoyl chloride to form an intermediate ketone.
- Intramolecular nucleophilic aromatic substitution and regioselective demethylation under heating to modify the aromatic substitution pattern.
- Duff formylation to introduce aldehyde functionality at a specific position.
- Bromination with N-bromosuccinimide and radical initiators to prepare bromomethyl derivatives.
- These intermediates can be further transformed into aminated compounds, including this compound analogues, through substitution reactions.
Microwave irradiation has been applied to accelerate cyclization steps, significantly reducing reaction times and improving yields (e.g., 63% yield with microwave vs. 38% with conventional heating).
General Amination and Aldol-Type Reactions
In related synthetic strategies, amination of aromatic ketones or aldehydes is achieved via:
- Reaction of substituted anilines with chloral hydrate and hydroxylamine hydrochloride to form isonitrosoacetanilides.
- Sandmeyer reactions and aldol condensations in methanol with catalytic diethylamine to yield substituted intermediates.
- These intermediates can be further modified to introduce methylamino groups on ethanone side chains, leading to the target compound or its derivatives.
Temperature control (e.g., maintaining 55 °C) is crucial for obtaining specific substitution patterns, such as 3,4-dimethoxy groups on the phenyl ring.
Summary Table of Preparation Methods
Research Results and Analysis
- The hydrogenation method (Method 1) provides a direct route with good control over product purity but requires long reaction times.
- The decarboxylation/aldoxime/dehydration sequence (Method 2) is advantageous for industrial applications due to simpler steps and avoidance of toxic cyanide intermediates.
- Microwave-assisted methods (Method 3) reduce reaction times significantly and improve yields, demonstrating the value of modern synthetic technologies.
- Amination via isonitrosoacetanilide intermediates (Method 4) allows for structural diversity and high yields but may involve more complex precursor synthesis.
Each method offers trade-offs between complexity, yield, scalability, and environmental considerations. Choice of method depends on the intended application, scale, and available resources.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzoic acid, while reduction could produce 1-(3,4-dimethoxyphenyl)-2-(methylamino)ethanol.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydroxylated Analogs: Adrenalone and Derivatives
The most direct structural analogs are hydroxylated derivatives, such as Adrenalone (1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone). Key differences include:
Adrenalone’s hydroxyl groups enable hydrogen bonding with biological targets, contributing to its vasoconstrictor activity, whereas the methoxy groups in the dimethoxy analog reduce such interactions, shifting its utility toward synthetic intermediates .
Amino Group Variants
Modification of the amino substituent significantly alters pharmacological and physicochemical profiles:
The methylamino group in the target compound strikes a balance between steric bulk and electronic effects, making it a versatile intermediate for further functionalization .
Halogenated Derivatives
Halogenation at the α-carbon or aryl ring introduces distinct reactivity and bioactivity:
Halogenation typically increases molecular weight and polar surface area, impacting bioavailability and metabolic pathways compared to the non-halogenated parent compound .
Heterocyclic and Sulfur-Containing Derivatives
Incorporation of heterocycles or sulfur groups expands structural diversity:
These derivatives often exhibit improved target selectivity in drug discovery but may face synthetic challenges due to complex functionalization steps .
Natural Analogs and Plant-Derived Compounds
While this compound is synthetic, naturally occurring acetophenones with methoxy/hydroxy groups provide context:
Natural analogs often retain hydroxyl groups, highlighting the trade-off between synthetic methoxy derivatives (stability) and natural hydroxylated forms (bioactivity) .
Biological Activity
1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone, also known as 3,4-dimethoxyacetophenone, is an organic compound with significant biological activity. Its structural features, particularly the methoxy groups and the methylamino substituent, contribute to its pharmacological properties. This article explores the biological activities of this compound, including its effects on neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H15N1O3
- Molecular Weight : 209.2417 g/mol
- Functional Groups : Ketone and methylamino
The presence of methoxy groups enhances the compound's lipophilicity, which may influence its interaction with biological membranes and receptors. The chemical structure allows for potential modulation of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Neurotransmitter Interaction
Research indicates that this compound may exhibit psychoactive properties due to its interactions with neurotransmitter systems. Studies have shown that it can modulate receptor activity related to:
- Dopamine Pathways : Potential implications for mood regulation and reward mechanisms.
- Serotonin Pathways : Possible effects on anxiety and depression.
These interactions suggest that the compound could have therapeutic potential in treating mood disorders or conditions related to neurotransmitter imbalances.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cancer cell proliferation across various cancer types. The following table summarizes findings from key studies:
| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 10 | Induction of apoptosis |
| Melanoma | A375 | 20 | Cell cycle arrest |
| Lung Cancer | A549 | 15 | Microtubule destabilization |
These results indicate that the compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells.
Case Studies
- Study on MDA-MB-231 Cells :
- Mechanistic Insights :
Structural Comparisons
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| This compound | Dimethoxy groups; potential psychoactivity |
| 1-(3,4-Dihydroxyphenyl)-2-methylaminopropan-1-one | Hydroxy groups; different biological activity profile |
| 1-(3-Methoxyphenyl)-2-methylaminopropan-1-one | Lacks one methoxy group; altered reactivity |
The specific methoxy substitutions in this compound enhance its lipophilicity and influence its interaction with biological systems compared to similar compounds.
Q & A
Basic Question: What are the recommended synthetic methodologies for 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Friedel-Crafts acylation to introduce the ethanone group onto the dimethoxyphenyl ring using reagents like acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Methylamination via reductive amination or nucleophilic substitution, employing methylamine and reducing agents (e.g., sodium cyanoborohydride) under controlled pH .
- Optimization factors : Solvent choice (ethanol or DMF), temperature (60–80°C for acylation), and reaction time (6–12 hours) significantly impact yield (60–85%) and purity (>95%) .
Key Validation : Monitor intermediates using TLC and purify via column chromatography. Final product characterization requires NMR and mass spectrometry .
Basic Question: How is the structural integrity of this compound confirmed in synthetic workflows?
Methodological Answer:
Structural validation employs:
- ¹H/¹³C NMR : Distinct peaks for the dimethoxy groups (δ 3.85–3.90 ppm, singlet) and methylamino protons (δ 2.40–2.60 ppm, multiplet) .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 223 (M⁺) and fragmentation patterns consistent with cleavage at the ethanone-methylamino bond .
- X-ray Crystallography (if crystalline): Resolves spatial arrangements of methoxy and methylamino groups, critical for confirming stereoelectronic effects .
Basic Question: What structure-activity relationships (SAR) are observed between this compound and its dihydroxy analogs?
Methodological Answer:
- Methoxy vs. Hydroxy Groups : Replacement of hydroxyl groups (e.g., in Adrenalone ) with methoxy groups enhances lipophilicity, altering blood-brain barrier permeability and metabolic stability .
- Methylamino Substitution : The methylamino group increases basicity (pKa ~8.5) compared to primary amines, influencing receptor binding kinetics .
Experimental Design : Compare receptor affinity (e.g., α-adrenergic receptors) using radioligand binding assays. Dimethoxy derivatives show reduced catechol-like binding but improved pharmacokinetics .
Advanced Question: What experimental strategies are used to identify biological targets of this compound in neurological studies?
Methodological Answer:
- In Silico Docking : Predict interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) using software like AutoDock Vina .
- In Vitro Binding Assays : Screen against receptor panels (e.g., GPCRs) with fluorescence polarization or SPR to quantify affinity (Kd values) .
- Functional Assays : Measure cAMP production or calcium flux in neuronal cell lines to assess agonism/antagonism .
Data Interpretation : Cross-validate with SAR data; e.g., methoxy groups may reduce affinity for catecholamine receptors compared to dihydroxy analogs .
Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?
Methodological Answer:
- Source Analysis : Compare synthetic routes (e.g., impurities from incomplete acylation or racemization during amination ).
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., CYP450 enzyme assays) to explain variability in in vivo efficacy .
- Crystallographic Studies : Resolve stereochemical ambiguities affecting receptor interactions .
Case Study : Contradictory α-adrenergic activity reports may stem from differences in assay conditions (e.g., pH affecting protonation of the methylamino group) .
Advanced Question: What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Electrophilic Centers : The ethanone carbonyl and methylamino group participate in reactions.
- Kinetic Studies : Methoxy groups donate electron density via resonance, reducing electrophilicity at the carbonyl compared to non-methoxy analogs .
- Nucleophilic Attack : React with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols; monitor via IR (loss of C=O stretch at ~1700 cm⁻¹) .
Theoretical Modeling : DFT calculations predict transition-state energies for substitutions, guiding solvent selection (e.g., polar aprotic solvents accelerate reactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
